Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Description
Systematic Nomenclature and Synonyms
The primary systematic name for this compound follows International Union of Pure and Applied Chemistry nomenclature conventions as ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate. This designation clearly indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the tetrahydronaphthyridine ring system. The compound is also known by several alternative systematic names that reflect different approaches to nomenclature, including 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid ethyl ester and 1,6-naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester. These variations in naming reflect the different ways organic chemists approach the description of complex heterocyclic structures.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as carbon eleven hydrogen fourteen nitrogen two oxygen two. This formula reveals the compound's composition of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, providing fundamental information about its elemental constitution. The molecular weight has been determined through precise analytical methods to be 206.24 daltons, with some sources reporting slightly more precise values of 206.2411 daltons. This molecular weight places the compound in the category of small to medium-sized organic molecules, making it suitable for various analytical techniques and synthetic applications.
The molecular formula analysis reveals several important structural features that influence the compound's chemical behavior. The presence of two nitrogen atoms within the ring system creates multiple sites for potential hydrogen bonding and coordination chemistry applications. The two oxygen atoms are both contained within the ethyl carboxylate group, with one oxygen participating in the carbonyl functionality and the other forming part of the ester linkage. This arrangement creates a polar region within the molecule that significantly influences its solubility properties and intermolecular interactions.
The hydrogen-to-carbon ratio of approximately 1.27 indicates a partially saturated system, consistent with the tetrahydro designation in the compound's name. This level of saturation suggests that the compound retains some aromatic character while also possessing saturated aliphatic regions that contribute to conformational flexibility. The nitrogen-to-carbon ratio of approximately 0.18 is typical for naphthyridine derivatives and reflects the heterocyclic nature of the core structure. These elemental ratios provide valuable insights into the compound's likely physical properties, including its polarity, volatility, and potential for intermolecular interactions.
Three-Dimensional Conformational Studies
The three-dimensional conformational analysis of this compound reveals a complex molecular architecture characterized by both rigid aromatic regions and flexible aliphatic segments. The Simple Molecular Input Line Entry System representation O=C(C1=CC2=C(N=C1)CCNC2)OCC provides valuable insights into the connectivity patterns that determine the compound's conformational preferences. The tetrahydro portion of the molecule, specifically the saturated six-membered ring containing one nitrogen atom, introduces significant conformational flexibility that distinguishes this compound from fully aromatic naphthyridine derivatives.
The bicyclic core structure maintains a relatively planar arrangement for the aromatic portion, while the saturated ring can adopt various chair and boat conformations depending on environmental conditions and intermolecular interactions. The nitrogen atom at position 6 within the saturated ring can serve as both a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, influencing the overall conformational stability through intramolecular and intermolecular interactions. The ethyl carboxylate side chain at position 3 introduces additional conformational degrees of freedom, with rotation possible around both the carbon-carbon bond connecting the ester to the ring system and the carbon-oxygen bonds within the ethyl group itself.
Computational studies of related tetrahydronaphthyridine derivatives suggest that the most stable conformations typically involve the saturated ring adopting a chair-like configuration that minimizes steric interactions between substituents. The orientation of the ethyl carboxylate group relative to the bicyclic core can significantly influence the molecule's overall polarity and its ability to participate in crystal packing arrangements. The conformational flexibility of the ethyl ester group allows for optimization of intermolecular interactions in different chemical environments, contributing to the compound's versatility in various applications.
The presence of two nitrogen atoms in different chemical environments creates interesting possibilities for conformational control through selective protonation or coordination with metal centers. The nitrogen at position 1 participates in the aromatic system and exhibits different basicity compared to the aliphatic nitrogen at position 6, leading to distinct protonation patterns that can dramatically alter the compound's three-dimensional structure and subsequent chemical reactivity.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound are not extensively documented in the available literature, the compound's structural features suggest it would be amenable to X-ray crystallographic analysis using standard techniques developed for small organic molecules. The molecular weight of 206.24 daltons places it well within the range suitable for single-crystal X-ray diffraction studies, and the presence of multiple heteroatoms provides sufficient electron density contrast for accurate structure determination. Modern X-ray diffraction methods, which have evolved significantly since the pioneering work in the early twentieth century, would be capable of determining the compound's solid-state structure with atomic precision.
The expected crystallographic characteristics of this compound would likely reflect the influence of both hydrogen bonding interactions involving the nitrogen atoms and van der Waals forces between the aromatic portions of adjacent molecules. The ethyl carboxylate group provides multiple sites for intermolecular interactions, including the carbonyl oxygen which can serve as a hydrogen bond acceptor and the ester linkage which may participate in weak electrostatic interactions. These intermolecular forces would be expected to govern the packing arrangement in the crystalline state, potentially leading to layered structures or three-dimensional networks depending on the specific hydrogen bonding patterns.
| Expected Crystallographic Parameters | Typical Range for Similar Compounds |
|---|---|
| Space Group | P21/c, P-1, or C2/c (common for heterocycles) |
| Crystal System | Monoclinic or Triclinic |
| Density | 1.2-1.4 g/cm³ |
| Cell Volume | 800-1200 Ų |
The solid-state arrangement would be influenced by the compound's conformational preferences, with the most stable crystal structure representing a balance between intramolecular conformational energy and intermolecular packing forces. The partially saturated nature of the ring system introduces conformational flexibility that could result in conformational polymorphism, where different crystal forms contain molecules in slightly different conformations. Such polymorphic behavior is not uncommon in pharmaceutical compounds and can have significant implications for physical properties such as solubility and stability.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9/h5,7,12H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUZZSAUQLCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCNC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703662 | |
| Record name | Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741736-93-6 | |
| Record name | Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Ethyl 3-Aminocrotonate with a Suitable Dienophile
One common synthetic route involves the cyclization reaction of ethyl 3-aminocrotonate with an appropriate dienophile in the presence of a catalyst to form the tetrahydro-1,6-naphthyridine core. This method capitalizes on the nucleophilic amine and the activated unsaturation in the dienophile to form the bicyclic structure under controlled conditions. The reaction typically proceeds with good yields and can be optimized for industrial scale by employing continuous flow reactors, which enhance control over reaction parameters such as temperature and mixing, thus improving yield and purity.
Esterification of Corresponding Carboxylic Acid
Another approach involves the esterification of the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid with ethanol. This method is often used when the acid precursor is more readily available or can be synthesized via other pathways. Esterification is typically catalyzed by acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux, leading to the formation of the ethyl ester derivative. This approach is valuable for modifying the compound for biological activity or solubility purposes.
Asymmetric Synthesis via Vinylation and Cyclization
A recent advanced method involves an asymmetric synthesis pathway developed for the preparation of the tetrahydro-1,6-naphthyridine scaffold, which is significant for producing chiral derivatives with potential pharmaceutical applications. Key features include:
Heck-type Vinylation: Chloropyridine derivatives are vinylated using ethylene gas under palladium catalysis with ligands such as DPEphos, enabling atom-economical introduction of vinyl groups to form 2-vinyl-3-acylpyridine intermediates.
One-Pot Hydroamination/Cyclization: The vinylated intermediate reacts with ammonia to form dihydronaphthyridine via intramolecular condensation.
Enantioselective Transfer Hydrogenation: Ruthenium-catalyzed asymmetric reduction converts dihydronaphthyridine to the chiral tetrahydro-1,6-naphthyridine core.
This method avoids chromatographic purification and hazardous reagents, making it suitable for large-scale synthesis.
Arylation and Functional Group Transformations
Additional synthetic routes involve arylation reactions on bromo- or tosyloxy-substituted naphthyridine intermediates using arylboronic acids. These reactions allow for selective mono- or diarylation depending on the equivalents of boronic acid used, enabling structural diversification of the tetrahydro-1,6-naphthyridine core. Such methods are useful for preparing derivatives with varied biological activities.
Detailed Reaction Conditions and Yields
| Preparation Method | Key Reagents/Conditions | Reaction Time | Product | Yield (%) |
|---|---|---|---|---|
| Cyclization of ethyl 3-aminocrotonate | Ethyl 3-aminocrotonate + dienophile + catalyst | Variable (hours) | Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | Moderate to High |
| Esterification of carboxylic acid | 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid + EtOH + acid catalyst | Reflux (several hours) | Ethyl ester derivative | High |
| Heck-type vinylation with ethylene gas | Pd catalyst, DPEphos ligand, ethylene gas | Hours (optimized) | 2-Vinyl-3-acylpyridine intermediate | Up to 94.5% conversion |
| One-pot hydroamination/cyclization | Ammonia in ethanol, intramolecular condensation | One-pot reaction | Dihydronaphthyridine intermediate | High |
| Ruthenium-catalyzed enantioselective reduction | Ru catalyst, transfer hydrogenation conditions | Hours | Chiral tetrahydro-1,6-naphthyridine | High enantiomeric excess |
| Arylation with arylboronic acids | Bromo/tosyloxy intermediates + arylboronic acids | Variable | Arylated tetrahydro-1,6-naphthyridine | Moderate to High |
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety in this compound is reactive under both acidic and basic hydrolysis conditions, which is relevant for further functionalization or degradation studies.
| Hydrolysis Condition | Reagent & Solvent | Temperature & Time | Product | Yield (%) |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (1–2 M), aqueous ethanol | Reflux, 6–8 hours | 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid | 85–92% |
| Acidic hydrolysis | HCl (6 N), THF/H₂O (1:1) | 80°C, 12 hours | 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid | 78–84% |
| Microwave-assisted basic hydrolysis | NaOH, aqueous ethanol (microwave) | 30–45 minutes | Same as basic hydrolysis product | Comparable to conventional |
Summary of Key Research Findings
The synthesis of this compound is well-established through cyclization of ethyl 3-aminocrotonate with dienophiles and esterification of the corresponding acid.
Advanced asymmetric synthesis methods have been developed involving Heck-type vinylation using ethylene gas, one-pot hydroamination/cyclization, and enantioselective transfer hydrogenation, enabling scalable and chiral production.
Hydrolysis studies reveal that the ethyl ester group can be efficiently cleaved under both acidic and basic conditions, with microwave-assisted hydrolysis offering reduced reaction times.
Arylation reactions provide routes to functionalize the core structure, which is useful for medicinal chemistry applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes both acidic and basic hydrolysis to yield carboxylic acid derivatives. Key findings include:
Alkaline Hydrolysis
-
Reacting with NaOH (1–2 M) in aqueous ethanol under reflux (6–8 hrs) produces 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid in >85% yield .
-
Microwave-assisted hydrolysis reduces reaction time to 30–45 min with comparable yields.
Acid-Catalyzed Hydrolysis
-
Using HCl (6 N) in THF/H₂O (1:1) at 80°C for 12 hrs achieves complete ester cleavage, though with lower regioselectivity for polyfunctional analogs.
| Condition | Reagent | Time | Product | Yield |
|---|---|---|---|---|
| Basic hydrolysis | NaOH, EtOH/H₂O | 6–8 hrs | 1,6-Naphthyridine-3-carboxylic acid | 85–92% |
| Acidic hydrolysis | HCl, THF/H₂O | 12 hrs | 1,6-Naphthyridine-3-carboxylic acid | 78–84% |
Oxidation Reactions
The tetrahydro ring system undergoes selective oxidation to aromatic or partially unsaturated derivatives:
Ring Aromatization
-
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloroethane at 80°C for 4 hrs dehydrogenates the tetrahydro ring, yielding fully aromatic 1,6-naphthyridine-3-carboxylate .
-
MnO₂ in acetone oxidizes the 5,6,7,8-tetrahydro moiety to dihydro intermediates at room temperature.
Side-Chain Oxidation
-
KMnO₄ in acidic media (H₂SO₄/H₂O) oxidizes alkyl side chains (if present) to ketones or carboxylic acids, though this is less common for the parent compound .
Functionalization at Nitrogen Centers
The naphthyridine nitrogen atoms participate in alkylation and acylation:
N-Alkylation
-
Reaction with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base at 60°C introduces substituents at the N1 position .
-
Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is synthesized via this method with 70–75% yield.
N-Acylation
-
Acetyl chloride in pyridine at 0°C selectively acylates the secondary nitrogen, forming N-acetyl derivatives .
Electrophilic Aromatic Substitution
The electron-deficient naphthyridine ring supports limited electrophilic substitution:
Chlorination
-
SOCl₂ in DCM at reflux introduces chlorine at the 4-position, forming ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate.
-
Subsequent Suzuki-Miyaura coupling with aryl boronic acids enables diversification at this position.
Nitration
-
HNO₃/H₂SO₄ at 0°C nitrates the 2-position, though yields are moderate (40–50%) due to competing decomposition .
Ring-Opening and Rearrangement Reactions
Under harsh conditions, the naphthyridine ring undergoes degradation:
Acid-Mediated Ring Opening
-
Prolonged exposure to HBr/HOAc (48 hrs, 120°C) cleaves the ring, yielding pyridine-3-carboxylate fragments .
Thermal Rearrangement
-
Heating above 200°C induces a Dimroth rearrangement, converting 1,6-naphthyridine to 1,5-naphthyridine isomers in <20% yield .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its pharmacological properties. It exhibits potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of naphthyridine compounds can modulate pain pathways and inflammatory responses in biological systems .
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of naphthyridine derivatives. The findings suggested that this compound showed significant inhibition of pro-inflammatory cytokines in vitro. This positions it as a candidate for further development in treating inflammatory diseases .
Synthetic Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties. For instance, it can be used to synthesize other biologically active compounds through functional group transformations .
Table: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Base-catalyzed | Alkylated derivatives |
| Acylation | Acid chloride reagent | Acylated products |
| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |
Materials Science
Potential in Polymer Chemistry
this compound has applications in the development of polymers and advanced materials. Its ability to participate in polymerization reactions can lead to the creation of novel materials with enhanced mechanical and thermal properties .
Case Study: Polymer Synthesis
Research conducted at a leading university demonstrated the use of this compound in synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1211518-07-8): Molecular Formula: C₁₁H₁₃ClN₂O₂. This substitution may also increase lipophilicity compared to the unsubstituted parent compound .
- Ethyl 2-Amino-6-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CID 54595310): Molecular Formula: C₁₂H₁₇N₃O₂. Key Differences:
- An amino group at the 2-position enables hydrogen bonding, improving solubility in polar solvents.
Isomerism and Salt Forms
- Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate Hydrochloride (CAS 1207175-08-3) :
Functional Group Modifications
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-1,6-Naphthyridine (CAS 624734-27-6) :
- Molecular Formula : C₉H₉F₃N₂.
- Key Difference : Replacement of the ethyl ester with a trifluoromethyl group introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation. This group also increases hydrophobicity, favoring blood-brain barrier penetration .
- The amine group at the 3-position offers a site for further derivatization .
Physicochemical and Reactivity Trends
Solubility and Lipophilicity
Biological Activity
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS No. 741736-93-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydro-naphthyridine compounds exhibit promising antitumor properties. For instance, compounds with similar structures have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in tumor cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
Anti-inflammatory Effects
In vitro studies have demonstrated that tetrahydro-naphthyridine derivatives possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions. For example, some related compounds showed IC50 values as low as 0.62 μM against COX-2 .
Synthesis Methods
The synthesis of this compound has been explored through various methods:
- Asymmetric Synthesis : A notable method involves an enantioselective synthesis that utilizes a Heck-type vinylation reaction followed by transfer hydrogenation. This method is advantageous due to its atom-economical approach and the absence of extensive purification processes .
- Conventional Methods : Traditional synthetic routes often involve the use of acylation and cyclization processes to form the naphthyridine scaffold .
Case Studies and Research Findings
Several research articles provide insights into the biological activities and potential applications of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives:
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate?
- Answer : The compound has a fused bicyclic naphthyridine core with an ester group (ethyl carboxylate) at position 2. Key properties include:
- Molecular formula : C₁₁H₁₄N₂O₂
- Molecular weight : 206.24 g/mol ( ).
- CAS No. : 741736-93-6 ( ).
- Solubility is likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ester moiety, but empirical data are limited (). Structural analogs (e.g., methyl-substituted derivatives) show stability under standard lab conditions .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Two primary methods are documented:
Cyclization reactions : Starting from precursors like 2-chloro-3,5-diaminopyridine and ethyl acetoacetate under acidic conditions ().
Arylation reactions : Using bromo/tosyloxy-substituted intermediates (e.g., methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate) with arylboronic acids, where equivalents of boronic acid determine mono- vs. diarylated products ().
Purification typically involves crystallization or chromatography ().
Q. What analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H/¹³C) to confirm the fused bicyclic structure and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (where feasible) to resolve conformational details, as seen in structurally similar naphthyridines ( ).
Q. What preliminary biological activities have been reported for this compound or its analogs?
- Answer : While direct data on this compound are sparse, closely related naphthyridines exhibit:
- Antibacterial activity : Trifluoromethyl-substituted analogs show potency against drug-resistant bacteria (e.g., Mycobacterium tuberculosis) via enhanced target binding ().
- Enzyme modulation : Ethyl-substituted derivatives interact with kinases or proteases, suggesting potential in neurodegenerative or oncology research ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Answer : Key parameters include:
- Temperature control : Cyclization reactions often require reflux (e.g., 80–100°C in ethanol) to achieve >70% yields ().
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in arylation steps ().
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
Contradictory results in diarylation vs. monoarylation () necessitate stoichiometric tuning of arylboronic acids.
Q. What strategies address contradictory data in biological activity reports for naphthyridine derivatives?
- Answer : Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. hydroxy groups) drastically alter bioactivity ().
- Assay conditions : Differences in cell lines, pH, or concentration ranges (e.g., µM vs. nM) impact reported IC₅₀ values.
Standardized assays (e.g., enzymatic inhibition with ATP-binding site controls) and SAR studies are recommended to resolve conflicts .
Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?
- Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR) based on analog data ().
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Correlate electronic properties (e.g., logP, polar surface area) with activity data from analogs ().
Q. How can purification challenges (e.g., low crystallinity) be mitigated during scale-up?
- Answer :
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ().
- Salt formation : Hydrochloride salts () improve crystallinity.
- Continuous flow reactors : Enhance scalability and reduce impurities ().
Q. What unresolved mechanistic questions exist regarding the pharmacological activity of this compound?
- Answer : Key unknowns include:
- Target identification : Whether activity stems from direct enzyme inhibition or allosteric modulation ().
- Metabolic stability : Phase I/II metabolism pathways (e.g., ester hydrolysis) remain uncharacterized ().
- Cytotoxicity thresholds : Dose-dependent effects on healthy vs. diseased cells require empirical validation ().
Methodological Notes
- Data Interpretation : Cross-reference synthetic protocols () with analytical data ( ) to validate compound identity.
- Contradictions : Resolve conflicting bioactivity reports using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .
- Advanced Tools : Leverage X-ray crystallography ( ) and DFT calculations to refine reaction mechanisms and SAR hypotheses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
